molecular formula C27H27ClN4O4 B14922535 2-chloro-N-{(1E)-3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide

2-chloro-N-{(1E)-3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B14922535
M. Wt: 507.0 g/mol
InChI Key: AELCDOUQZREQDU-YVEFNYMJSA-N
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Description

2-chloro-N-{(1E)-3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound It features multiple functional groups, including a chloro-substituted benzamide, a dimethoxybenzylidene hydrazine, and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the benzamide core: This can be achieved by reacting 2-chlorobenzoic acid with an amine under dehydrating conditions.

    Introduction of the hydrazine moiety: This step involves the reaction of the benzamide with hydrazine or a hydrazine derivative.

    Formation of the dimethoxybenzylidene group: This can be done by reacting the hydrazine derivative with 2,3-dimethoxybenzaldehyde under acidic or basic conditions to form the hydrazone.

    Attachment of the dimethylaminophenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the dimethylaminophenyl group.

Industrial Production Methods

Industrial production would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound could undergo oxidation reactions, particularly at the dimethoxybenzylidene or dimethylaminophenyl groups.

    Reduction: Reduction reactions might target the hydrazone or the carbonyl groups.

    Substitution: The chloro group on the benzamide could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of bioactive molecules: The compound could serve as a precursor or intermediate in the synthesis of pharmaceuticals.

    Catalysis: Its functional groups might make it useful as a ligand in catalytic reactions.

Biology

    Enzyme inhibition: The compound could be studied for its potential to inhibit specific enzymes.

    Receptor binding: It might interact with biological receptors, making it a candidate for drug development.

Medicine

    Anticancer research: The compound’s structure suggests potential activity against cancer cells.

    Antimicrobial research: It could be tested for activity against bacteria or fungi.

Industry

    Material science: The compound might be used in the development of new materials with specific properties.

    Agriculture: It could be explored for use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific application. For example:

    Enzyme inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding.

    Receptor binding: It could interact with a receptor, either activating or inhibiting its function.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,3-dimethoxybenzylidene)benzamide: Similar structure but lacks the hydrazine and dimethylaminophenyl groups.

    N-(4-dimethylaminophenyl)-3-oxoprop-1-en-2-ylbenzamide: Similar structure but lacks the chloro and dimethoxybenzylidene groups.

Uniqueness

The unique combination of functional groups in 2-chloro-N-{(1E)-3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide might confer unique biological activity or chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H27ClN4O4

Molecular Weight

507.0 g/mol

IUPAC Name

2-chloro-N-[(E)-3-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C27H27ClN4O4/c1-32(2)20-14-12-18(13-15-20)16-23(30-26(33)21-9-5-6-10-22(21)28)27(34)31-29-17-19-8-7-11-24(35-3)25(19)36-4/h5-17H,1-4H3,(H,30,33)(H,31,34)/b23-16+,29-17+

InChI Key

AELCDOUQZREQDU-YVEFNYMJSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC)/NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C(=CC=C2)OC)OC)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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